
5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a chlorine atom at the 5th position, a methoxycarbonyl group at the 4th position, and a carboxylic acid group at the 7th position on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid typically involves multiple steps, including halogenation, esterification, and cyclization reactions. One common method starts with the halogenation of an appropriate precursor, followed by esterification to introduce the methoxycarbonyl group. The final step often involves cyclization to form the indole ring structure.
Industrial Production Methods: Industrial production of this compound may involve scalable processes that ensure high yield and purity. For example, the use of dimethyl terephthalate as a starting material has been reported for similar compounds, involving steps like nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions can target the carbonyl groups.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid is used as an intermediate in the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its indole structure is known to interact with various biological targets.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. Indole derivatives are known for their roles in treating diseases like cancer, diabetes, and neurological disorders.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, indole derivatives are known to inhibit enzymes like kinases, which play a role in cell signaling pathways .
Comparison with Similar Compounds
- 5-Bromo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- 5-Fluoro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
- 5-Iodo-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid
Comparison: Compared to its analogs, 5-Chloro-4-(methoxycarbonyl)-1H-indole-7-carboxylic acid may exhibit different reactivity and biological activity due to the presence of the chlorine atom. Chlorine is less reactive than bromine or iodine but more reactive than fluorine, which can influence the compound’s chemical behavior and interactions with biological targets .
Properties
Molecular Formula |
C11H8ClNO4 |
|---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
5-chloro-4-methoxycarbonyl-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO4/c1-17-11(16)8-5-2-3-13-9(5)6(10(14)15)4-7(8)12/h2-4,13H,1H3,(H,14,15) |
InChI Key |
VBCJNGHRLFWTPO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C2=C1C=CN2)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



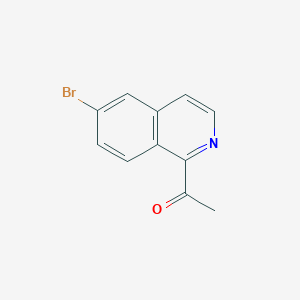
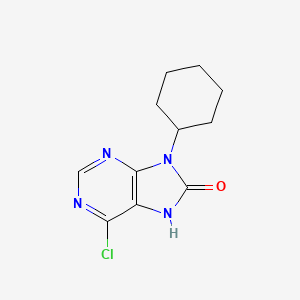
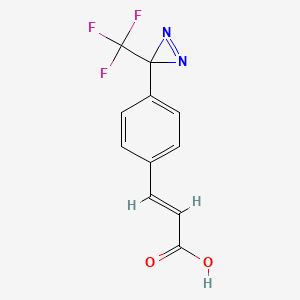

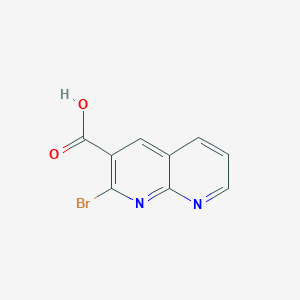
![Butanoic acid, 4-[[(1R)-2-hydroxy-1-phenylethyl]amino]-, ethyl ester](/img/structure/B11862782.png)
![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)
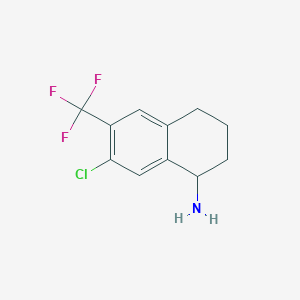


![Tert-butyl 1,3-dimethyl-1H-pyrazolo[3,4-D]pyrimidine-4-carboxylate](/img/structure/B11862817.png)
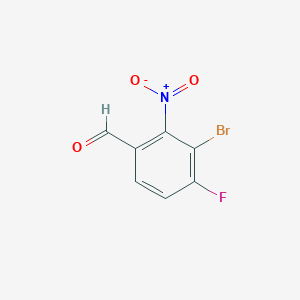
![4-Chloro-6-methyl-2-(2,2,2-trifluoroethyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11862827.png)
